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BS2G Crosslinker

XL-MS Protein-protein interaction mapping Molecular modeling distance restraints

When standard 11.4 Å BS3/DSS crosslinkers yield sparse coverage at known interaction interfaces, undetected proximal lysine pairs may confound structural models. BS2G Crosslinker (7.7 Å glutarate spacer) captures close-range amine pairs inaccessible to longer reagents. • Adds unique distance restraints in multi-crosslinker CXMS pipelines, improving Rosetta docking accuracy. • Water-soluble sulfo-NHS chemistry eliminates DMSO-induced structural artifacts; membrane-impermeable for compartment-specific cell-surface labeling. • Compatible with BS2G-d0/d4 isotopic pairs for quantitative crosslinking proteomics. Supplied at ≥95% purity. For R&D use only.

Molecular Formula C13H12N2Na2O14S2
Molecular Weight 530.4 g/mol
Cat. No. B8027657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBS2G Crosslinker
Molecular FormulaC13H12N2Na2O14S2
Molecular Weight530.4 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2
InChIKeyJINCQYPCQMBZSX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BS2G Crosslinker: Chemical Identity and Core Properties for Protein Crosslinking and XL-MS Procurement


BS2G (bis(sulfosuccinimidyl) glutarate) is a water-soluble, homobifunctional, amine-reactive crosslinker containing two sulfo-NHS ester groups connected by a 5-atom (7.7 Å) glutarate spacer arm . It is non-cleavable and membrane impermeable, which restricts its reactivity to extracellular protein domains and cell surface proteins [1]. The disodium salt form (molecular weight 530.4 g/mol) exhibits high aqueous solubility, facilitating its use in physiological buffers without organic co-solvents [2]. This compound is primarily deployed in chemical crosslinking combined with mass spectrometry (XL-MS) workflows to map protein-protein interactions, probe structural conformations, and generate distance restraints for molecular modeling [3].

Why BS2G Crosslinker Cannot Be Interchanged with BS3, DSS, DSG, or EGS in Structural Proteomics Workflows


Substituting BS2G with a superficially similar homobifunctional NHS-ester crosslinker (e.g., BS3, DSS, DSG, or EGS) introduces critical, quantifiable deviations in crosslinking data output. These deviations stem from differences in spacer arm length, which directly alter the maximum Cα-Cα distance constraint (7.7 Å for BS2G vs. 11.4 Å for BS3/DSS) [1], and from variations in local chemical microenvironment selectivity, where BS2G's polar sulfo groups preferentially target lysine residues in hydrophilic surface regions compared to non-polar analogs like DSG [2]. Furthermore, the availability of deuterated mass pairs (BS2G-d0/d4) is not universal across all analogs, limiting quantitative MS workflows for those lacking such isotopic labeling capabilities . The following section quantifies these critical performance differences.

BS2G Crosslinker Procurement Evidence: Quantified Differentiation from BS3, DSS, DSG, and EGS Analogs


Spacer Arm Length Differential Mapping: BS2G (7.7 Å) vs. BS3/DSS (11.4 Å) in HOP2-MND1 Heterodimer XL-MS

In a direct head-to-head comparison using crosslinking mass spectrometry (XL-MS) on the HOP2-MND1 heterodimer, BS2G and DSS generated distinct crosslink populations due to their spacer arm length difference [1]. The study systematically applied both crosslinkers to four biological replicates, demonstrating that BS2G's 7.7 Å spacer arm provides shorter-range distance constraints compared to DSS's 11.4 Å arm [1].

XL-MS Protein-protein interaction mapping Molecular modeling distance restraints

Polar Microenvironment Selectivity: BS2G Preferentially Crosslinks Lysine Residues in Hydrophilic Protein Regions vs. Non-Polar DSG

In a controlled study using equimolar mixtures of polar BS2G and non-polar DSG (both with identical 7.7 Å spacer arms) on bovine serum albumin (BSA), BS2G formed crosslinks preferentially with lysine residues located in polar, surface-exposed regions of the protein [1][2]. Conversely, DSG preferentially crosslinked lysine residues in hydrophobic protein pockets [1]. This polarity-driven selectivity was established using heavy-isotope labeled d6-BS2G and d6-DSG in competition experiments [1].

Crosslinker polarity Lysine side chain selectivity Protein surface mapping

Isotopic Labeling for Quantitative XL-MS: BS2G-d0/d4 Mass Pair vs. Unlabeled Analogs

BS2G is commercially available as a matched mass pair (BS2G-d0 and BS2G-d4) where the d4 variant contains four deuterium atoms, resulting in a precise mass shift of +4 Da . This enables direct, multiplexed quantitative comparison of crosslinked peptides from two experimental conditions within a single MS run [1]. Analogs such as EGS and DMS lack such widely available, optimized heavy/light pairs, precluding this quantitative MS workflow .

Quantitative proteomics Isotope labeling Crosslink identification

Differential Crosslink Yield and Mass Spectrometric Identification: BS2G vs. BS3 in NF1 Dimer XL-MS

In a comparative XL-MS study of the NF1 dimer, the application of BS2G resulted in the identification of 174 crosslinks, while BS3 yielded only 72 crosslinks under comparable conditions [1]. This 2.4-fold higher crosslink yield for BS2G was observed in the context of mapping the GRD domain interactions [1].

XL-MS efficiency Crosslink identification yield Neurofibromin structure

Sample Input Requirements: BS2G Workflows Demand Only Microgram Amounts of Protein vs. NMR or X-ray Crystallography

BS2G-based XL-MS workflows are documented to require only microgram amounts of starting protein material, positioning the method as an efficient alternative to high-resolution structural techniques . In contrast, NMR and X-ray crystallography typically demand milligram quantities of purified protein, specialized solvents, or successful crystal formation [1]. This represents an approximate 1000-fold reduction in material requirements, though exact values are application-dependent.

Low-input proteomics XL-MS sample requirements Alternative to NMR/crystallography

Optimal Procurement Scenarios for BS2G Crosslinker Based on Evidence-Driven Performance


High-Resolution Mapping of Protein-Protein Interaction Interfaces with Short-Range Distance Constraints

Procure BS2G when the research objective requires mapping close-contact interaction surfaces (e.g., tight binding interfaces, parallel coiled-coil domains). The 7.7 Å spacer arm provides the short-range distance restraints necessary to discriminate between open and closed complex conformations, as demonstrated in the HOP2-MND1 heterodimer study [1]. Substituting with longer-arm crosslinkers like BS3 or DSS (11.4 Å) would yield looser constraints, potentially missing critical conformational details [1].

Selective Labeling of Solvent-Accessible, Hydrophilic Protein Surfaces for Topology Studies

Choose BS2G when the experimental goal is to specifically interrogate polar, water-exposed lysine residues and protein surfaces. The polar sulfo-NHS ester groups of BS2G drive preferential crosslinking to hydrophilic microenvironments, in contrast to non-polar analogs like DSG that target hydrophobic pockets [2]. This property is essential for accurately mapping the topology of membrane proteins or large complexes where surface polarity dictates interaction potential [2].

Quantitative, Multiplexed XL-MS Experiments Requiring d0/d4 Mass Pair Capabilities

Select BS2G-d0/d4 mass pairs for any quantitative crosslinking MS experiment where direct, ratio-based comparison of crosslink abundances between two conditions (e.g., treated vs. untreated, mutant vs. wild-type) is required. The +4 Da mass shift enables confident identification and relative quantitation of crosslinked peptides in a single LC-MS/MS run , a capability not universally available with alternative crosslinkers like EGS or DMS .

Structural Analysis of Low-Abundance or Hard-to-Purify Protein Complexes

Adopt BS2G-based XL-MS workflows when faced with limited quantities of purified protein complex. The methodology's compatibility with microgram-level inputs enables structural interrogation of scarce biological samples, including multi-protein assemblies, membrane protein complexes, and transient interaction partners that are recalcitrant to crystallization or exceed the size limitations of NMR . This makes BS2G a practical alternative for challenging structural biology targets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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